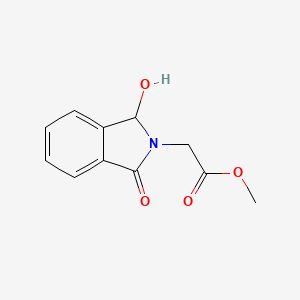

methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate is an organic compound with the molecular formula C11H9NO4. It is a derivative of isoindoline, a bicyclic compound containing a nitrogen atom. This compound is known for its unique chemical structure, which includes a hydroxy group, a keto group, and an ester group, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves the reaction of phthalic anhydride with glycine methyl ester in the presence of a base. The reaction proceeds through the formation of an intermediate imide, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.

Analyse Des Réactions Chimiques

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further functionalization.

Condensation Reactions at the Keto Group

The 3-oxo group participates in nucleophilic additions, forming hydrazones, semicarbazones, and thiosemicarbazones. These derivatives are pharmacologically relevant for antimicrobial studies.

Functionalization of the Hydroxyl Group

The hydroxyl group at position 1 undergoes acetylation or sulfonation to enhance stability or modify reactivity:

Nucleophilic Substitution at the Ester Group

The methyl ester group reacts with amines to form amides, expanding applications in medicinal chemistry:

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis. For example, reaction with ethyl chloroacetate forms imidazo[1,2-b]pyrazole derivatives:

Reductive Amination

Hydrogenolysis of benzyl-protected intermediates generates free amines for further coupling:

| Substrate | Catalyst | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| N-benzyloxy derivative | 10% Pd/C, H₂ | N-(2,4-difluorobenzyl)-1-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | RT, 1h (MeOH/EtOAc) | 90% |

The reactivity of methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate is driven by its multifunctional structure, enabling diverse transformations for drug discovery and material science applications. Experimental protocols from, , , and validate its utility as a scaffold in synthetic organic chemistry.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate. For instance, derivatives of similar structures have shown promising antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. In one study, compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating significant effectiveness against cancer cell proliferation .

Anti-inflammatory Properties

Compounds derived from the isoindole structure have also been investigated for their anti-inflammatory effects. Certain derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways. This suggests that this compound or its derivatives could be developed into therapeutic agents for inflammatory diseases .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. Methods such as chemoselective Michael reactions have been employed to create various analogs with improved pharmacological profiles .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of isoindole derivatives make them suitable candidates for applications in organic electronics, particularly in OLED technology. Their ability to emit light upon electrical excitation can be harnessed to create more efficient lighting and display technologies.

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Research into functionalized polymers containing isoindole units is ongoing, with potential applications in coatings and composite materials .

Case Studies

Mécanisme D'action

The mechanism of action of methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Lenalidomide: A derivative of isoindoline with immunomodulatory and anti-inflammatory properties.

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Another isoindoline derivative with similar structural features.

Uniqueness

Methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Activité Biologique

Methyl (1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetate, an organic compound with the molecular formula C11H9NO4, is a derivative of isoindoline. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its unique chemical structure features a hydroxy group, a keto group, and an ester group, which contribute to its diverse biological effects.

The compound can be synthesized through the reaction of phthalic anhydride with glycine methyl ester in the presence of a base. This process typically involves solvents like tetrahydrofuran (THF) and catalysts such as sodium acetate to optimize yield and purity. The reaction conditions are crucial for achieving consistent results in both laboratory and industrial settings.

This compound functions by interacting with various molecular targets within biological systems. Its mechanism includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant capabilities, potentially scavenging free radicals and reducing oxidative stress.

1. Antioxidant Activity

Research has demonstrated that this compound possesses notable antioxidant properties. The DPPH radical scavenging assay is commonly used to evaluate this activity. In studies, compounds similar to this compound have shown significant radical scavenging ability, indicating potential therapeutic applications in oxidative stress-related conditions .

2. Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. In vitro studies indicate that it may reduce the expression of pro-inflammatory cytokines, thus providing a basis for its use in anti-inflammatory therapies.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound. Here are some notable findings:

Propriétés

IUPAC Name |

methyl 2-(1-hydroxy-3-oxo-1H-isoindol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-16-9(13)6-12-10(14)7-4-2-3-5-8(7)11(12)15/h2-5,10,14H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEYAIKFGDYBBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(C2=CC=CC=C2C1=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.